molecular formula C7H10Cl2N2 B1448053 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride CAS No. 1443981-64-3

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride

Cat. No. B1448053
M. Wt: 193.07 g/mol
InChI Key: ZACGFDVLFPJYCV-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is a chemical compound with the molecular formula C7H8N2. It has a molecular weight of 120.15 g/mol .


Synthesis Analysis

While specific synthesis methods for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been synthesized and studied for their activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The InChI code for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is 1S/C7H8N2.2ClH/c1-2-6-7 (8-4-1)3-5-9-6;;/h1-2,4,9H,3,5H2;2*1H . The Canonical SMILES for this compound is C1CNC2=C1N=CC=C2 .


Chemical Reactions Analysis

While specific chemical reactions involving “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been studied for their inhibitory activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” has a molecular weight of 120.15 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 0. Its Exact Mass is 120.068748264 g/mol and its Monoisotopic Mass is also 120.068748264 g/mol .

Scientific Research Applications

Synthesis and Characterization

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride is a compound involved in various synthesis and characterization studies. Murthy et al. (2017) synthesized 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound structurally similar to 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride. They explored its properties, including vibrational spectra, NMR chemical shifts, and molecular electrostatic potential, using DFT calculations and molecular dynamics simulations (Murthy et al., 2017). Vilches-Herrera et al. (2013) developed an efficient route to synthesize novel derivatives of this compound, showcasing its utility in creating complex molecular structures under mild conditions (Vilches-Herrera et al., 2013).

Applications in Material Science

The derivatives of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine have been extensively studied for their applications in material science. Zedan et al. (2020) analyzed the optical and junction characteristics of two pyridine derivatives, revealing their potential in semiconducting and photosensing applications (Zedan et al., 2020). Similarly, Beyerlein & Tieke (2000) synthesized a series of π-conjugated polymers containing derivatives of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine, finding applications in electronic devices due to their photoluminescence and stability (Beyerlein & Tieke, 2000).

Safety And Hazards

“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is classified as Combustible, acute toxic Cat.3 / toxic compounds causing chronic effects . It has a GHS07 signal word of Warning. The hazard statements include H302, H315, H319, H335 and the precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

While specific future directions for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been suggested to improve inhibitory activities with EDGs (e.g., OH and OCH3) on the meta-substitution of B-ring .

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.2ClH/c1-2-6-7(8-4-1)3-5-9-6;;/h1-2,4,9H,3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACGFDVLFPJYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride

CAS RN

1443981-64-3
Record name 1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Reactant of Route 2
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Reactant of Route 3
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Reactant of Route 4
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Reactant of Route 5
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Reactant of Route 6
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride

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